![molecular formula C24H32N6O3 B611999 9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one CAS No. 1124329-14-1](/img/structure/B611999.png)
9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one
Overview
Description
The compound “9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one” is a chemical substance with the molecular formula C24H32N6O3 . It is also known by the synonyms CS-511 and AZ 3146 .
Molecular Structure Analysis
The molecular structure of this compound is based on its IUPAC name and molecular formula. It contains a purine ring, which is a heterocyclic aromatic organic compound. Attached to this ring are various functional groups including a cyclopentyl group, a methoxy group, and a piperidinyl group .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 621.0±65.0 °C and a density of 1.279 . It is soluble in DMSO (up to 10 mg/ml) or in Ethanol (up to at least 25 mg/ml). It is a solid substance with an off-white color . The compound is stable for 1 year as supplied, and solutions in DMSO or ethanol may be stored at -20° for up to 1 month .Scientific Research Applications
1. Inhibition of Monopolar Spindle 1 Kinase (MPS1) AZ3146 is a cell-permeable purinone derivative that acts as a highly potent and selective inhibitor of monopolar spindle 1 kinase (MPS1). It inhibits the phosphorylation of full-length immunoprecipitated human MPS1 and exhibits minimal activity against a panel of 49 other protein kinases .
Regulation of Cell Division
AZ3146 has been used in research to regulate cell division. It has been found to suppress HeLa S3 cell proliferation in a concentration-dependent manner . This suppression is not due to apoptosis, as cleaved caspase-3 was detected in Adriamycin-treated cells but not in inhibitor-treated cells .
Delay in M-Phase Progression
AZ3146 can cause a delay in M-phase progression. A cell cycle synchronization experiment showed that treatment with AZ3146 delayed M phase progression .
4. Misalignment of Chromosomes and Rotation of the Mitotic Spindle Treatment with AZ3146 was found to cause misalignment of chromosomes and rotation of the mitotic spindle . This misalignment and rotation were accompanied by a delay in M phase progression .
Understanding Survival of Mosaic Embryos
AZ3146 has been used in research to understand the survival of mosaic embryos. AZ3146 treated embryos overexpress Hypoxia-Inducible-Factor-1A (HIF1A), inhibition of which results in a decreased cell number of extra-embryonic trophectoderm but not embryonic epiblast .
Role in DNA Repair
AZ3146 has been implicated in DNA repair. Hypoxia reduces the levels of DNA damage after either AZ3146 or reversine treatment, inferring a role of HIF1A in DNA repair .
Safety and Hazards
The safety data sheet for this compound suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, but vomiting should not be induced .
Mechanism of Action
Target of Action
AZ3146, also known as “9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one”, is a potent and selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase . Mps1 kinase plays a crucial role in the regulation of the Spindle Assembly Checkpoint (SAC), a mechanism that ensures the correct segregation of chromosomes during cell division .
Mode of Action
AZ3146 interacts with its target, Mps1 kinase, by inhibiting its activity . This inhibition disrupts the normal function of the SAC, leading to abnormalities in chromosome alignment . It also prevents the recruitment of other proteins like Mad1, Mad2, and centromere protein E (CENP-E) to kinetochores .
Biochemical Pathways
The inhibition of Mps1 by AZ3146 affects the SAC pathway, which is responsible for ensuring that all chromosomes are properly attached to the mitotic spindle before the cell enters anaphase . When this checkpoint is disrupted, cells can prematurely enter anaphase, leading to mis-segregation of chromosomes and aneuploidy .
Pharmacokinetics
It is soluble in dmso and ethanol , which suggests that it could be administered in a suitable solvent for in vivo or in vitro studies.
Result of Action
The inhibition of Mps1 by AZ3146 leads to a significant reduction in time to complete mitosis . Notably, about 50% of AZ3146-treated cells enter anaphase without aligning their chromosomes . This abnormal mitosis can lead to aneuploidy, a condition characterized by an abnormal number of chromosomes, which is often associated with cancer .
properties
IUPAC Name |
9-cyclopentyl-2-[2-methoxy-4-(1-methylpiperidin-4-yl)oxyanilino]-7-methylpurin-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O3/c1-28-12-10-17(11-13-28)33-18-8-9-19(21(14-18)32-3)26-23-25-15-20-22(27-23)30(24(31)29(20)2)16-6-4-5-7-16/h8-9,14-17H,4-7,10-13H2,1-3H3,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKWVHPTFRQHMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C(=O)N4C)C5CCCC5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719960 | |
Record name | 9-Cyclopentyl-2-{2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]anilino}-7-methyl-7,9-dihydro-8H-purin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one | |
CAS RN |
1124329-14-1 | |
Record name | 9-Cyclopentyl-2-{2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]anilino}-7-methyl-7,9-dihydro-8H-purin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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